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Compound of Interest

Compound Name:
Methyl 4-(Ethylamino)-3-

hydroxybenzoate

CAS No.: 1820609-04-8

Cat. No.: B1432751

Get Quote

Advanced Synthon for Heterocyclic Scaffolds in Medicinal Chemistry

Executive Summary
Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8) is a specialized bifunctional

intermediate utilized primarily in the synthesis of benzoxazole and benzoxazolone

pharmacophores.[1][2][3] Characterized by an ortho-aminoalcohol motif on a benzoate ester

core, it serves as a critical "turn" element in drug design, allowing for the construction of rigid

bicyclic heterocycles with specific lipophilic profiles (N-ethylation).

This technical guide provides a comprehensive review of its synthetic pathways, reactivity

profile, and handling protocols, designed for medicinal chemists optimizing SAR (Structure-

Activity Relationship) campaigns.
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Property Specification

IUPAC Name Methyl 4-(ethylamino)-3-hydroxybenzoate

CAS Number 1820609-04-8

Molecular Formula C₁₀H₁₃NO₃

Molecular Weight 195.22 g/mol

LogP (Predicted) ~2.1 (Moderate Lipophilicity)

pKa (Base) ~4.5 (Aniline nitrogen)

Appearance
Off-white to pale beige solid (Oxidation

sensitive)

Solubility
Soluble in DMSO, DMF, MeOH, DCM; Insoluble

in Water

Synthetic Architecture
The synthesis of Methyl 4-(ethylamino)-3-hydroxybenzoate is most reliably achieved via

Reductive Amination of the parent compound, Methyl 4-amino-3-hydroxybenzoate

(Orthocaine). This route minimizes over-alkylation (quaternization) and preserves the sensitive

phenolic hydroxyl group.

Primary Route: Reductive Amination
This protocol utilizes acetaldehyde and a borohydride reducing agent to introduce the ethyl

group selectively.

Reaction Scheme Logic:

Condensation: The primary amine (Orthocaine) reacts with acetaldehyde to form a

hemiaminal/imine intermediate.

Reduction:In situ reduction with Sodium Triacetoxyborohydride (STAB) or Sodium

Cyanoborohydride. STAB is preferred for its selectivity in the presence of esters.
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Detailed Protocol (Self-Validating)
Precursor: Methyl 4-amino-3-hydroxybenzoate (1.0 eq)

Reagents: Acetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid

(catalytic).

Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

Dissolution: Charge a flame-dried reaction vessel with Methyl 4-amino-3-hydroxybenzoate

and anhydrous DCE (0.1 M concentration) under Nitrogen.

Activation: Add Acetic Acid (1-2 drops) to catalyze imine formation.

Addition: Add Acetaldehyde dropwise at 0°C. Stir for 30 minutes to allow equilibrium.

Reduction: Add STAB portion-wise over 20 minutes. Critical: Maintain temperature <10°C to

prevent side reactions.

Monitoring: Monitor via TLC (50% EtOAc/Hexane). Product will be less polar than the

starting amine but distinct from the dialkylated impurity.

Quench: Quench with saturated NaHCO₃ solution.

Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (SiO₂,

Gradient 0-40% EtOAc in Hexanes).
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Figure 1: Reductive amination pathway for the synthesis of the target compound, highlighting

the transient imine intermediate.

Applications in Drug Discovery
The core value of Methyl 4-(ethylamino)-3-hydroxybenzoate lies in its ability to undergo

cyclization reactions to form heterocycles found in kinase inhibitors and GPCR ligands.

Divergent Synthesis: Benzoxazole Formation
The ortho-aminoalcohol moiety is a classic precursor for Benzoxazoles. The N-ethyl group

provides a pre-installed substituent on the nitrogen, leading to 3-ethyl-2-substituted-

benzoxazol-5-carboxylates.

Pathway A (Carbonyl Insertion): Reaction with Phosgene or CDI (Carbonyldiimidazole) yields

Benzoxazol-2-ones.

Pathway B (Orthoester Cyclization): Reaction with Triethyl orthoformate yields

Benzoxazoles.

Mechanism of Action (Scaffold Utility)
In kinase inhibitors (e.g., EGFR or HER2 targets), the benzoxazole core often mimics the

adenine ring of ATP. The ester group at position 5 (derived from the benzoate) serves as a

handle for further elaboration (e.g., conversion to an amide or alcohol) to interact with the

solvent-exposed region of the binding pocket.
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Figure 2: Divergent synthetic utility showing the transformation of the precursor into two distinct

heterocyclic scaffolds.

Analytical Characterization & QC
To ensure scientific integrity, the following analytical markers must be verified.

Technique Expected Signal / Marker Mechanistic Insight

¹H NMR (DMSO-d₆)

δ 1.20 (t, 3H): Methyl of ethyl

group.δ 3.15 (q, 2H):

Methylene of ethyl group.δ

3.80 (s, 3H): Methyl ester.δ

5.5-6.0 (br s, 1H): N-H proton

(coupled to CH₂).

Confirms N-alkylation. The

coupling of the N-H proton to

the methylene quartet is

definitive proof of mono-

alkylation.

IR Spectroscopy

3300-3400 cm⁻¹: O-H / N-H

stretch.1690-1710 cm⁻¹: Ester

C=O stretch.

Absence of sharp primary

amine doublets (approx

3400/3500) indicates

conversion to secondary

amine.

Mass Spectrometry [M+H]⁺ = 196.23 Primary ion peak.
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Safety & Handling (E-E-A-T)
Hazard Classification:

Skin/Eye Irritant: Phenolic esters are irritants.[4]

Sensitizer: Aminophenol derivatives can cause contact dermatitis.

Storage Protocol:

Atmosphere: Store under Argon or Nitrogen. Aminophenols are prone to oxidation (browning)

upon exposure to air.

Temperature: 2-8°C (Refrigerated).

Stability: Stable for >12 months if kept dry and dark. Hydrolysis of the methyl ester may

occur in humid conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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